Padanamide A

描述

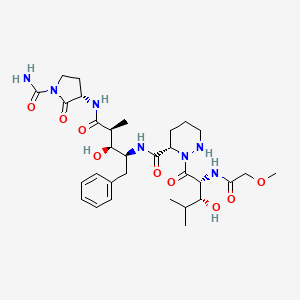

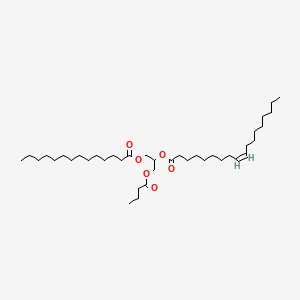

帕达酰胺 A 是一种高度修饰的线性四肽,其显著特征是缺乏蛋白氨基酸。 它包含两个不寻常的杂环:(S)-3-氨基-2-氧代吡咯烷-1-甲酰胺和(S)-3-氨基哌啶-2,6-二酮 。该化合物是在巴布亚新几内亚帕达纳胡阿附近采集的海底沉积物中发现的,由海洋放线菌链霉菌属 sp. RJA2928 产生。

作用机制

生化分析

Biochemical Properties

Padanamide A is synthesized by highly dissociated hybrid nonribosomal peptide synthetase/polyketide synthase machinery . It interacts with the carbamoyltransferase enzyme PadQ, which is critical to the formation of this compound . PadQ carbamoylates the rare biosynthetic precursor L-2,4-diaminobutyrate, generating L-2-amino-4-ureidobutyrate, the presumed precursor to the C-terminal residue of this compound .

Cellular Effects

A chemical genomics analysis using yeast deletion mutants suggests that this compound is involved in the inhibition of cysteine and methionine biosynthesis . These amino acids are involved in the yeast’s response to the peptide .

Molecular Mechanism

The molecular mechanism of this compound involves the carbamoylation of L-2,4-diaminobutyrate by the enzyme PadQ . This process generates L-2-amino-4-ureidobutyrate, which is the presumed precursor to the C-terminal residue of this compound .

Metabolic Pathways

The compound is known to interact with the enzyme PadQ in the process of carbamoylation . This could potentially affect metabolic flux or metabolite levels.

准备方法

合成路线和反应条件: 帕达酰胺 A 是通过混合非核糖体肽合成酶/聚酮合酶机制合成的 。 生物合成途径包括由酶 PadQ 对 L-2,4-二氨基丁酸进行氨甲酰化,生成 L-2-氨基-4-脲基丁酸,它是帕达酰胺 A 的 C 端残基的前体 。 提出了一种不寻常的硫酯酶催化环化反应,生成化合物中存在的杂环 。

工业生产方法: 目前,帕达酰胺 A 是在链霉菌属 sp. 从海洋沉积物中分离得到 的实验室培养物中生产的。工业生产方法仍在研究和开发中,重点是优化化合物的产率和纯度。

化学反应分析

科学研究应用

帕达酰胺 A 有多种科学研究应用:

相似化合物的比较

Padanamide B: Similar to Padanamide A but features a different C-terminal residue derived from glutamine.

Actinoramide A: Identical to this compound but isolated from a different Streptomyces strain.

Uniqueness: this compound is unique due to its highly modified linear tetrapeptide structure and the absence of proteinogenic amino acids . The presence of unusual heterocycles and its biosynthetic pathway involving hybrid nonribosomal peptide synthetase/polyketide synthase machinery further distinguishes it from other compounds .

属性

IUPAC Name |

(3S)-N-[(2S,3S,4S)-5-[[(3S)-1-carbamoyl-2-oxopyrrolidin-3-yl]amino]-3-hydroxy-4-methyl-5-oxo-1-phenylpentan-2-yl]-2-[(2R,3R)-3-hydroxy-2-[(2-methoxyacetyl)amino]-4-methylpentanoyl]diazinane-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47N7O9/c1-17(2)25(40)24(36-23(39)16-47-4)30(45)38-22(11-8-13-33-38)28(43)35-21(15-19-9-6-5-7-10-19)26(41)18(3)27(42)34-20-12-14-37(29(20)44)31(32)46/h5-7,9-10,17-18,20-22,24-26,33,40-41H,8,11-16H2,1-4H3,(H2,32,46)(H,34,42)(H,35,43)(H,36,39)/t18-,20-,21-,22-,24+,25+,26-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYPOIKGUHHBAU-DYTCPEOESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(C(=O)N1C(CCCN1)C(=O)NC(CC2=CC=CC=C2)C(C(C)C(=O)NC3CCN(C3=O)C(=O)N)O)NC(=O)COC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCNN2C(=O)[C@@H]([C@@H](C(C)C)O)NC(=O)COC)O)C(=O)N[C@H]3CCN(C3=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47N7O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

661.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Docosanoic acid, 2-hydroxy-3-[(1-oxotetradecyl)oxy]propyl ester](/img/structure/B3026219.png)

![trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-benzamide](/img/structure/B3026220.png)

![(5'Z,8'Z,11'Z,14'Z,17'Z)-5Z,8Z,11Z,14Z,17Z-eicosapentaenoic acid, 1,1'-[1-[[(1-oxohexadecyl)oxy]methyl]-1,2-ethanediyl] ester](/img/structure/B3026221.png)

![Octadecanoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026224.png)

![Octadecanoic acid, 3-hydroxy-2-[(1-oxododecyl)oxy]propyl ester](/img/structure/B3026226.png)

![9Z,12Z-octadecadienoic acid, 2-[(1-oxohexadecyl)oxy]-3-[[1-oxo-9Z-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026228.png)

![[2-[(Z)-Docos-13-enoyl]oxy-3-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-docos-13-enoate](/img/structure/B3026229.png)

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![N-[(1S,2R,3E)-2-hydroxy-1-[[[4-O-(3-O-sulfo-beta-D-galactopyranosyl)-beta-D-glucopyranosyl]oxy]methyl]-3-heptadecen-1-yl]-octadecanamide](/img/structure/B3026236.png)

![N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl]-octadecanamide-18,18,18-d3](/img/structure/B3026237.png)